

# Elasticamide: A Technical Guide to its Cosmeceutical Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elasticamide*

Cat. No.: *B8019865*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Elasticamide**, chemically identified as N-oleoyl-L-leucinamide, is an amide derivative of the essential amino acid L-leucine and the unsaturated fatty acid oleic acid. Emerging research has highlighted its potential as a multifaceted cosmeceutical ingredient with promising applications in skin health and aesthetics. This technical guide provides a comprehensive overview of the current scientific understanding of **Elasticamide**, focusing on its synthesis, mechanism of action, and demonstrated effects on key dermatological endpoints. This document summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in the field.

## Chemical Properties and Synthesis

**Elasticamide** is an N-acyl amino acid, a class of lipid molecules that play various roles in cellular signaling.

Chemical Structure:

- IUPAC Name: (2S)-2-[(9Z)-octadec-9-enamido]-4-methylpentanamide
- Molecular Formula: C<sub>24</sub>H<sub>47</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight: 409.65 g/mol

#### Synthesis:

While a specific, detailed protocol for the industrial synthesis of **Elasticamide** is not publicly available, a general and sustainable method for the synthesis of N-acyl amino amides can be adapted. This typically involves the coupling of an amino acid amide (L-leucinamide) with a fatty acid (oleic acid) or its activated derivative. A common laboratory-scale synthesis is the propylphosphonic anhydride (T3P)-assisted amidation.

#### General Synthesis Protocol (T3P-Assisted Amidation):

- **Reaction Setup:** In a suitable reaction vessel, combine L-leucinamide (1.2 equivalents), oleic acid (1.0 equivalent), and a tertiary amine base such as triethylamine (Et<sub>3</sub>N) (2.0 equivalents) in an appropriate solvent like ethyl acetate (EtOAc).
- **Coupling Agent Addition:** Add propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 1.5 equivalents) to the reaction mixture.
- **Reaction Conditions:** Stir the resulting mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to assess completion.
- **Workup:** Upon completion, quench the reaction by adding water and ethyl acetate. Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
- **Purification:** Combine the organic phases, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield N-oleoyl-L-leucinamide.<sup>[1][2]</sup>

## Mechanism of Action and Biological Effects

**Elasticamide** exerts its cosmeceutical effects through multiple mechanisms, primarily impacting melanogenesis and the skin's barrier function.

### Anti-Melanogenic Effects

**Elasticamide** has been shown to significantly suppress melanin production.<sup>[3]</sup> This is achieved through the modulation of key signaling pathways involved in melanogenesis.

## Signaling Pathways in Melanogenesis:

Melanin synthesis is a complex process regulated by several interconnected signaling pathways, including the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways converge on the master regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF), which controls the expression of melanogenic enzymes such as tyrosinase.

- **cAMP/PKA Pathway:** Activation of the Melanocortin 1 Receptor (MC1R) by  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) leads to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of the MITF gene.[\[4\]](#)[\[5\]](#)  
[\[6\]](#)
- **MAPK/ERK Pathway:** The MAPK/ERK pathway can also influence MITF activity. Phosphorylation of MITF by ERK can lead to its degradation, thus inhibiting melanogenesis.  
[\[7\]](#)[\[8\]](#)

## **Elasticamide's** Role in Melanogenesis:

While the precise molecular target of **Elasticamide** is still under investigation, it is hypothesized to interfere with these signaling cascades, leading to a downregulation of MITF and subsequent reduction in tyrosinase expression and activity. This results in a decrease in melanin synthesis.

Melanogenesis Signaling Pathway



[Click to download full resolution via product page](#)

**Caption:** Simplified Melanogenesis Signaling Pathway and the putative inhibitory point of **Elasticamide**.

## Enhancement of Skin Barrier Function

**Elasticamide** contributes to the improvement of the skin's barrier function by promoting the synthesis of ceramides, which are essential lipid components of the stratum corneum.

Ceramide Synthesis Pathways:

Ceramides are primarily synthesized through two main pathways:

- **De Novo Synthesis Pathway:** This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent reactions leads to the formation of dihydroceramide, which is then converted to ceramide by dihydroceramide desaturase.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Salvage Pathway:** This pathway recycles sphingosine, a breakdown product of complex sphingolipids, back into ceramide through the action of ceramide synthases (CerS).[\[10\]](#)

**Elasticamide's** Role in Ceramide Synthesis:

**Elasticamide** has been shown to increase the expression of glucosylceramide synthase.[\[3\]](#) Glucosylceramides are precursors to ceramides in the stratum corneum. By upregulating this enzyme, **Elasticamide** promotes the synthesis of ceramides, thereby strengthening the skin's lipid barrier, reducing transepidermal water loss (TEWL), and improving skin hydration.



[Click to download full resolution via product page](#)

**Caption:** De Novo Ceramide Synthesis Pathway and the proposed action of **Elasticamide**.

## Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of **Elasticamide**.

Table 1: In Vitro Anti-Melanogenic Activity of **Elasticamide**

| Assay                         | Cell Line    | Inducer      | IC50 (µM) | Reference |
|-------------------------------|--------------|--------------|-----------|-----------|
| Melanin Production Inhibition | B16 Melanoma | Theophylline | 3.9       | [3][14]   |

Table 2: In Vivo Effects of a Formulation Containing **Elasticamide** (56-day study)

| Parameter                        | Method of Assessment | Improvement vs. Baseline | Reference |
|----------------------------------|----------------------|--------------------------|-----------|
| Skin Firmness                    | Cutometer            | Up to 30% increase       | [1]       |
| Skin Elasticity                  | Cutometer            | Up to 30% increase       | [1]       |
| Skin Hydration                   | Corneometer          | Up to 46% increase       | [1]       |
| Transepidermal Water Loss (TEWL) | Tewameter            | Up to 20% reduction      | [1]       |
| Hyperpigmented Spots             | Mexameter            | Up to 14% reduction      | [1]       |
| Wrinkle Volume                   | 3D Skin Imaging      | Up to 53% reduction      | [1]       |
| Wrinkle Density                  | 3D Skin Imaging      | Up to 19% reduction      | [1]       |

## Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

## In Vitro Melanin Production Inhibition Assay



[Click to download full resolution via product page](#)

**Caption:** Workflow for the in vitro melanin production inhibition assay.

Objective: To determine the concentration of **Elasticamide** that inhibits 50% of melanin production (IC<sub>50</sub>) in theophylline-stimulated B16 melanoma cells.

Materials:

- B16 melanoma cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Theophylline solution
- **Elasticamide** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- 1 N NaOH
- 96-well cell culture plates
- Spectrophotometer

Protocol:

- Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well in 100  $\mu$ L of complete DMEM.

- Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 24 hours to allow for cell attachment.
- Treatment: After 24 hours, remove the medium and replace it with fresh medium containing a final concentration of 1 mM theophylline and varying concentrations of **Elasticamide**. Include a vehicle control (solvent only).
- Incubation: Incubate the cells for an additional 72 hours.
- Cell Lysis and Melanin Measurement:
  - Wash the cells twice with PBS.
  - Lyse the cells by adding 100 µL of 1 N NaOH to each well and incubating at 60°C for 1 hour.
  - Measure the absorbance of the lysate at 475 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage of melanin inhibition for each concentration of **Elasticamide** compared to the theophylline-treated control. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the log of the **Elasticamide** concentration and fitting the data to a dose-response curve.<sup>[3][14]</sup>

## In Vivo Assessment of Skin Elasticity and Firmness (Cutometer)

## In Vivo Skin Elasticity Measurement Workflow



[Click to download full resolution via product page](#)

**Caption:** Workflow for the in vivo assessment of skin elasticity and firmness.

**Objective:** To non-invasively measure changes in skin firmness and elasticity following the topical application of a formulation containing **Elasticamide**.

**Apparatus:**

- Cutometer® MPA 580 (Courage + Khazaka Electronic GmbH, Germany) or equivalent device.

**Protocol:**

- Subject Acclimatization: Subjects should acclimatize to the controlled environmental conditions (e.g.,  $22 \pm 2^\circ\text{C}$ ,  $50 \pm 10\%$  relative humidity) for at least 30 minutes before measurements.

- Measurement Site Selection: Define and mark the measurement area on the skin (e.g., forearm or cheek).
- Baseline Measurement:
  - Place the probe of the Cutometer perpendicular to the skin surface.
  - Apply a defined negative pressure (e.g., 450 mbar) for a set time (e.g., 2 seconds), followed by a relaxation phase (e.g., 2 seconds).
  - The instrument measures the vertical deformation of the skin.
- Topical Application: Apply a standardized amount of the formulation containing **Elasticamide** to the designated treatment area.
- Follow-up Measurements: Repeat the Cutometer measurements at specified time points (e.g., 30 minutes, 2 hours, 24 hours, 28 days, and 56 days) under the same conditions as the baseline measurement.
- Data Analysis: Analyze the resulting curves to determine various elasticity parameters, including:
  - R0 (Firmness): The maximum deformation of the skin. A decrease in R0 indicates an increase in firmness.
  - R2 (Gross Elasticity): The overall elasticity of the skin. A value closer to 1 indicates higher elasticity.
  - R5 (Net Elasticity): The elastic recovery of the skin. A value closer to 1 indicates better elastic recovery.
  - R7 (Biological Elasticity): The ratio of elastic recovery to the total deformation. A value closer to 1 indicates higher biological elasticity.
  - Compare the changes in these parameters from baseline to the different follow-up time points to assess the effect of the formulation.

## Conclusion

**Elasticamide** (N-oleoyl-L-leucinamide) presents a compelling profile as a cosmeceutical ingredient with dual-action benefits. Its ability to inhibit melanogenesis suggests its potential in addressing hyperpigmentation and promoting a more even skin tone. Furthermore, its role in enhancing ceramide synthesis positions it as a valuable component for improving skin barrier function, hydration, and overall skin health. The in vivo data, demonstrating improvements in skin firmness and elasticity, further underscore its anti-aging potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and developers in the continued exploration and application of **Elasticamide** in innovative skincare formulations. Further research is warranted to fully elucidate its molecular targets and to optimize its delivery and efficacy in topical applications.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. activeconceptslc.com [activeconceptslc.com]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Melanogenesis [mdpi.com]
- 7. Syntenin regulates melanogenesis via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lineage-restricted regulation of SCD and fatty acid saturation by MITF controls melanoma phenotypic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elasticamide: A Technical Guide to its Cosmeceutical Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8019865#elasticamide-s-potential-as-a-cosmeceutical-ingredient]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)